Methylhexahydrophthalic anhydride

描述

Significance of Methylhexahydrophthalic Anhydride (B1165640) in Advanced Materials Science and Engineering

MHHPA is of considerable significance in advanced materials science and engineering, primarily due to its function as a hardener for hot-cured epoxy resins. arpadis.combroadview-tech.com This application is especially prominent in the electronics and electrical industries. arpadis.comrsc.org The use of MHHPA as a curing agent imparts several desirable properties to the resulting polymers, including enhanced mechanical strength, thermal stability, and chemical resistance. ontosight.aidataintelo.com

The cycloaliphatic structure of MHHPA, which lacks aromatic bonds, provides exceptional resistance to UV radiation and atmospheric agents. arpadis.combroadview-tech.comchemicalbook.com This characteristic makes it an ideal choice for applications requiring long-term durability and color stability, such as in high-performance LEDs, automotive clear coats, and outdoor high-voltage castings and composites. arpadis.combroadview-tech.combroadview-tech.com When used to cure cycloaliphatic epoxy resins, MHHPA contributes to a high glass transition temperature (Tg), which can reach up to 200-210°C, indicating excellent heat resistance. tetrawill.comtetrawill.com The resulting cured products also exhibit outstanding electrical insulation properties, including low dielectric constant and high volume resistivity. tetrawill.com

Furthermore, MHHPA's low viscosity and liquid state at room temperature facilitate its use in various manufacturing processes. tetrawill.comtetrawill.com It is easily miscible with epoxy resins, allowing for the incorporation of a large number of fillers, which can be beneficial for cost reduction. tetrawill.com Its applications extend to the production of polyurethane and polyester (B1180765) resins, adhesives, and sealants, where it enhances performance and durability. arpadis.comguidechem.comontosight.ai In the aerospace and automotive industries, MHHPA is utilized in high-performance coatings and composites that need to withstand harsh environmental conditions. guidechem.comdataintelo.com

Scope of Contemporary Academic Inquiry into Methylhexahydrophthalic Anhydride

Current academic research on MHHPA is diverse, exploring its synthesis, properties, and applications. A significant area of investigation involves its role as a curing agent. Researchers are studying the curing behavior and thermal properties of epoxy resins cured with MHHPA, often in combination with other substances like bio-based resins or nanofillers to enhance properties like toughness and reactivity. researchgate.net For instance, studies have investigated the effect of epoxidized soybean oil on petroleum-based epoxy networks cured with MHHPA, showing an increase in tensile strength and fracture toughness. researchgate.net

Another focus of academic inquiry is the development of new and improved synthetic methods for MHHPA and its isomers. google.comgoogle.comchemicalbook.com Research in this area aims to improve reaction selectivity and yield, and to reduce production costs and environmental impact. google.com The study of MHHPA's isomers is also a key research topic, as different isomers can exhibit varying properties as hardeners for epoxy resins. penpet.comgoogle.com

Furthermore, the interaction of MHHPA with other materials is a subject of ongoing research. For example, studies have explored its reaction with phenolic acids to form epoxies and its use as a solid catalyst in epoxy resin synthesis. biosynth.com There is also research into the creation of environmentally friendly polymers using MHHPA with bio-derivable materials like limonene-based epoxies and linseed oils. sigmaaldrich.com

Academic investigations also delve into the byproducts and metabolites of MHHPA. Studies have focused on the determination of its metabolite, methylhexahydrophthalic acid (MHHP acid), in urine and plasma as a biomarker for occupational exposure. nih.govnih.gov This research is crucial for understanding the biological monitoring of MHHPA in industrial settings. nih.gov

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C9H12O3 | nih.govontosight.ai |

| Molecular Weight | 168.19 g/mol | nih.govontosight.ai |

| Appearance | Colorless, viscous liquid | penpet.comgoogle.com |

| Density | ~1.162 g/cm³ at 25 °C | sigmaaldrich.com |

| Melting Point | -29 °C to -40 °C | nih.govpenpet.com |

| Boiling Point | 290 °C to 299 °C | nih.govpenpet.com |

| Flash Point | ~145 °C | nih.gov |

| Solubility | Soluble in benzene, toluene, acetone. Reacts with water. | nih.govpenpet.comgoogle.com |

List of Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Methylhexahydrophthalic acid | |

| Methyltetrahydrophthalic anhydride | |

| Epoxy resin | |

| Polyurethane | |

| Polyester resin | |

| Maleic anhydride | |

| Isoprene | |

| Piperylene | |

| Epoxidized soybean oil | |

| Limonene | |

| Linseed oil | |

| Tetrahydrophthalic anhydride | |

| Hexahydrophthalic anhydride | |

| Methylnadic anhydride | |

| 2-methyl imidazole (B134444) |

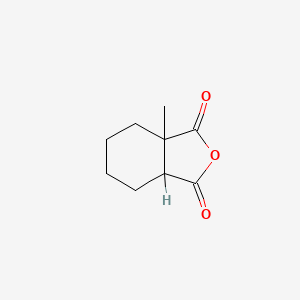

Structure

3D Structure

属性

IUPAC Name |

7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKXQOYUCMREIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964009 | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Clear liquid; Irritating odor when hot; [Dixie Chemical MSDS], COLOURLESS LIQUID. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

290 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: reaction | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 5.81 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

48122-14-1, 25550-51-0 | |

| Record name | Hexahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48122-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048122141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Process Optimization Research

Catalytic Hydrogenation Routes for Methylhexahydrophthalic Anhydride (B1165640) Production

The primary pathways to MHHPA involve the saturation of a carbon-carbon double bond in a precursor molecule through catalytic hydrogenation. The starting materials for these processes are typically derived from petrochemical feedstocks.

One synthetic approach involves a two-step process beginning with a Diels-Alder reaction. In this method, a mixture containing piperylene (a common name for pentadiene) is reacted with maleic anhydride. google.com This cycloaddition reaction forms the corresponding Methyltetrahydrophthalic anhydride (MTHPA) intermediate. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. libretexts.orgyoutube.com The reaction's efficiency is often enhanced when the dienophile, in this case, maleic anhydride, possesses electron-withdrawing groups, and the diene has electron-donating groups. libretexts.org

Following the initial condensation, the resulting MTHPA is subjected to catalytic hydrogenation to saturate the cyclohexene (B86901) ring, yielding the final MHHPA product. This multi-step synthesis allows for the construction of the core MHHPA structure from acyclic or simpler cyclic precursors.

The most direct and widely employed industrial method for producing MHHPA is the catalytic hydrogenation of Methyltetrahydrophthalic Anhydride (MTHPA). nih.govarpadis.com This process involves reacting MTHPA with hydrogen gas in the presence of a catalyst. google.com The reaction converts the double bond within the MTHPA ring structure into a single bond, resulting in the saturated MHHPA. nih.gov

The process is typically carried out in a hydrogenation still or reactor. MTHPA is used as the main raw material, to which a catalyst is added. The reactor is first purged with nitrogen to remove air, then filled with hydrogen. The reaction mixture is stirred and heated to a specific temperature and pressure range until hydrogen uptake ceases, indicating the completion of the reaction. google.com Following an incubation period, the catalyst is filtered out, and the resulting crude MHHPA is purified by distillation. google.com

| Parameter | Value Range | Source |

| Raw Material | Methyltetrahydrophthalic Anhydride (MTHPA) | google.com |

| Temperature | 60 - 120 °C | google.com |

| Pressure | ~2 kg/cm ² up to 2.0 MPa | google.comnih.gov |

| Catalyst | Nickel-based, Noble Metals, etc. | nih.govrsc.org |

| Post-Reaction | Incubation for 2-6 hours, filtration, distillation | google.com |

This interactive table summarizes typical reaction conditions for the hydrogenation of MTHPA.

Development and Characterization of Catalytic Systems

The choice of catalyst is paramount in the hydrogenation of MTHPA, directly influencing reaction rate, efficiency, and product purity. Research is focused on developing robust catalysts that offer high activity and selectivity under mild conditions. Nickel-based catalysts are frequently used for liquid-phase hydrogenation reactions due to their effectiveness in cleaving C-C bonds. nih.gov

Conventional Raney® Nickel (R-Ni) is a common catalyst for this process. However, to improve its activity and stability, modifications have been explored. One such modification involves encapsulating Raney® Nickel with a porous alumina (B75360) (Al₂O₃) shell. This coating enhances the stability of the nickel skeleton and improves the adsorption of reactant molecules. nih.govrsc.org

A significant advancement has been the development of alumina-supported nickel-ruthenium (Ni-Ru) bimetallic catalysts. nih.gov In these systems, the introduction of ruthenium (Ru) improves the dispersion and stability of the metallic nickel. nih.gov This enhanced dispersion leads to a substantial increase in the conversion of MTHPA. These catalysts are typically prepared by impregnating a support material like γ-alumina with solutions of nickel and ruthenium salts, followed by calcination and reduction. nih.gov

Composite catalysts are designed to leverage the properties of multiple components to improve performance. The alumina-coated Raney® Ni is an example of a composite structure where the porous Al₂O₃ shell improves the catalyst's mechanical strength and thermal stability. rsc.org

The Ni-Ru/Al₂O₃ bimetallic system is another prime example. While the addition of Ru greatly enhances catalytic activity, it can also influence reaction selectivity. Studies have shown that the presence of Ru can promote C=C bond transfer at lower temperatures, which can increase the difficulty of the hydrogenation process and potentially lower the selectivity towards the desired MHHPA isomer. nih.govrsc.org Therefore, careful control of reaction temperature is crucial when using these bimetallic catalysts to maximize MHHPA selectivity. rsc.org Research indicates that as reaction temperature increases, MTHPA conversion also increases; however, excessively high temperatures can lead to a decrease in MHHPA selectivity. rsc.org

The performance of a hydrogenation catalyst is intrinsically linked to its structure and chemical makeup. Key factors include the choice of support material, the dispersion of active metals, and the synergistic interactions between different metallic components.

Support Materials: Alumina (Al₂O₃) is a favored support due to its high surface area and acidic sites, which contribute to excellent hydrogenation performance. nih.gov Other oxides like ceria (CeO₂) and zirconia (ZrO₂) are also effective. CeO₂ offers good nickel dispersion due to lattice oxygen vacancies, while ZrO₂ can create a synergistic catalytic interaction with metallic Ni, both improving catalyst activity and selectivity. nih.gov

Catalyst Composition and Performance: The composition of the catalyst directly impacts its efficacy. In a study comparing different Ni-based catalysts, an alumina-supported Ni-Ru bimetallic catalyst (NiRu/Al) demonstrated superior performance over both standard Raney® Nickel and alumina-coated Raney® Nickel.

| Catalyst | MTHPA Conversion (%) | MHHPA Selectivity (%) | Reaction Conditions | Source |

| R-Ni@Al | ~85 | ~90 | 140 °C, 2h, 2.0 MPa | nih.govrsc.org |

| NiRu/Al | >95 | >98 | 140 °C, 2h, 2.0 MPa | nih.govrsc.org |

This interactive table compares the performance of an alumina-coated Raney® Nickel (R-Ni@Al) catalyst with an alumina-supported Nickel-Ruthenium (NiRu/Al) bimetallic catalyst in the hydrogenation of MTHPA.

The kinetic results for the Ni-Ru bimetallic catalyst show that the MTHPA hydrogenation reaction rate is first-order concerning the MTHPA concentration and 0.5-order with respect to the partial pressure of hydrogen. nih.govrsc.org The apparent activation energy for this reaction was determined to be 37.02 ± 2.62 kJ mol⁻¹. nih.govrsc.org This detailed understanding of the catalyst's influence allows for the targeted design of more efficient and selective catalytic systems for MHHPA production.

Reaction Kinetics and Mechanistic Studies in Methylhexahydrophthalic Anhydride Synthesis

The synthesis of this compound (MHHPA) predominantly involves the catalytic hydrogenation of Methyl tetrahydrophthalic anhydride (MTHPA). arpadis.com Understanding the kinetics and mechanisms of this conversion is crucial for optimizing reaction conditions, improving yield, and enhancing catalyst performance.

Research into the hydrogenation of MTHPA to MHHPA has provided valuable insights into the reaction kinetics. A study focusing on Ni-based catalysts established that the hydrogenation reaction rate is first-order concerning the concentration of MTHPA and 0.5-order with respect to the partial pressure of hydrogen. rsc.org The apparent activation energy for this reaction was determined to be 37.02 ± 2.62 kJ mol⁻¹. rsc.org This data is fundamental for reactor design and for controlling the reaction to achieve desired conversion rates.

Mechanistic challenges in the synthesis of MHHPA often relate to the catalyst and reaction conditions. During the hydrogenation of MTHPA, the double bond within the molecule must be activated. This process can sometimes lead to the bond shifting its position, resulting in the formation of isomeric byproducts which are difficult to separate from the final product due to similar boiling points. google.com Furthermore, side reactions such as condensation and hydrogenolysis of the anhydride group can occur, leading to high-boiling point impurities that can cause coking on the catalyst surface, ultimately leading to catalyst deactivation and poisoning. google.com

To overcome these mechanistic hurdles and improve reaction efficiency, significant research has been directed towards developing advanced catalyst systems. The selection of an appropriate catalyst is considered a core technology in MHHPA production. google.com Innovations include the development of highly active and selective composite catalysts. These catalysts have been shown to facilitate the reaction under milder conditions, for instance, reducing the reaction temperature from 170°C to 120°C. google.com This not only improves the selectivity of the reaction, significantly boosting the product yield from a range of 65-75% to 90-95%, but also contributes to reducing production costs and environmental impact. google.com

Further catalyst development has focused on enhancing stability and activity. For example, encapsulating a RANEY® nickel catalyst with a porous Al₂O₃ layer has been shown to enhance the stability of the nickel skeleton and improve the adsorption of reactants, leading to better activity in the hydrogenation reaction. rsc.org The incorporation of a second metal, such as Ruthenium (Ru), to create a bimetallic Ni-Ru catalyst can improve the dispersion and stability of the metallic nickel, which significantly increases the conversion of MTHPA. rsc.org However, the introduction of Ru can also promote the transfer of the C=C bond at lower temperatures, highlighting the complexity of catalyst design for this process. rsc.org

| Kinetic Parameter | Value | Catalyst System |

| Order of Reaction (re: MTHPA) | 1 | Ni-Ru bimetallic catalyst |

| Order of Reaction (re: H₂ partial pressure) | 0.5 | Ni-Ru bimetallic catalyst |

| Apparent Activation Energy | 37.02 ± 2.62 kJ mol⁻¹ | Ni-Ru bimetallic catalyst |

This table presents kinetic data for the hydrogenation of MTHPA to MHHPA.

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles to the production of this compound (MHHPA) is an area of growing importance, driven by the need for more sustainable and environmentally friendly chemical manufacturing processes. tradeindia.com Key areas of focus include the use of renewable feedstocks, energy efficiency, and waste reduction.

Furthermore, improved catalysts enhance the selectivity of the reaction, leading to a higher yield of the desired MHHPA product (from 65-75% to 90-95%). google.com This increased selectivity is a core tenet of atom economy and waste prevention. By minimizing the formation of byproducts, the process generates less chemical waste that would otherwise require treatment or disposal, thereby reducing the environmental impact. google.comgoogle.com

Another key aspect of green chemistry is the exploration of renewable feedstocks. While traditionally derived from petrochemical sources, research is underway to produce related aromatic compounds from biomass. biorizon.eursc.org For instance, research centers like Biorizon are actively developing technologies to convert biomass into bio-aromatics, aiming to create biobased, near-drop-in replacements for petrochemical-based compounds like HHPA, a close relative of MHHPA. biorizon.eu The development of a de-novo route to biobased 3-methyl phthalic anhydride from sugar-based chemicals is also being investigated through computational studies. uu.nl These initiatives represent a long-term strategy to shift the chemical industry towards a circular bio-economy, reducing reliance on fossil fuels.

The principles of green chemistry can also be applied to the reaction conditions themselves. For example, research into the synthesis of related anhydrides, such as phthalic anhydride from biomass-derived furan (B31954) and maleic anhydride, has demonstrated excellent yields under solvent-free conditions. rsc.org Adopting solvent-free or greener solvent alternatives in MHHPA production would be a significant step in pollution prevention, as organic solvents are often a major source of volatile organic compound (VOC) emissions and waste.

| Green Chemistry Principle | Application in MHHPA Production | Research Findings/Benefits |

| Energy Efficiency | Use of advanced composite catalysts to lower reaction temperatures. | Reaction temperature reduced from 170°C to 120°C, lowering energy consumption. google.com |

| Waste Prevention / Atom Economy | Development of highly selective catalysts. | Increases product yield from 65-75% to 90-95%, minimizing byproduct formation and chemical waste. google.com |

| Use of Renewable Feedstocks | Research into bio-based routes for producing aromatic anhydrides. | Biorizon is developing biobased replacements for petrochemical HHPA; computational studies are exploring routes to biobased methyl phthalic anhydride. biorizon.euuu.nl |

| Safer Solvents and Auxiliaries | Exploration of solvent-free reaction conditions in related anhydride synthesis. | Excellent yields (96%) for Diels-Alder reaction of furan and maleic anhydride achieved without solvents, suggesting potential for MHHPA synthesis. rsc.org |

This table summarizes the application of key green chemistry principles to the synthesis of MHHPA.

Polymerization and Curing Mechanisms in Epoxy Resin Systems

Fundamental Curing Mechanisms of Anhydride-Cured Epoxy Resins

The curing of epoxy resins with anhydrides like MHHPA is primarily driven by a series of ring-opening and subsequent crosslinking reactions. While the ideal stoichiometry is a 1:1 molar ratio of anhydride (B1165640) to epoxy groups, optimal properties are often achieved with a slightly lower anhydride to epoxy (A/E) ratio, typically between 0.90 and 0.95, to account for side reactions. tri-iso.com

The curing process is initiated by the reaction of the MHHPA molecule with a hydroxyl group (-OH) present in the epoxy resin system. tri-iso.compolymerinnovationblog.comyoutube.com This reaction, known as alcoholysis, opens the anhydride ring to form a monoester with a free carboxylic acid group (-COOH). tri-iso.comyoutube.comcas.cz Even in highly pure epoxy systems with low initial hydroxyl content, trace amounts of water or residual acid in the anhydride can initiate this crucial first step. tri-iso.compolymerinnovationblog.com Each subsequent reaction between a carboxylic acid and an epoxy group also generates a new hydroxyl group, which can then participate in further anhydride ring-opening, thus propagating the curing process. tri-iso.com

The uncatalyzed reaction between an epoxy group and a carboxylic acid group can result in two different products: an ester of a primary hydroxyl group and an ester of a secondary hydroxyl group. paint.org

Following the initial ring-opening, the newly formed carboxylic acid group reacts with an epoxy group in an esterification reaction. tri-iso.comresearchgate.netresearchgate.net This reaction forms a stable ester linkage and regenerates a hydroxyl group, which is then available to react with another anhydride molecule, continuing the polymerization cycle. tri-iso.com This repetitive sequence of anhydride ring-opening and esterification builds the crosslinked polymer network.

Another significant reaction that contributes to the network structure is etherification, where a hydroxyl group reacts directly with an epoxy group to form an ether linkage. vt.edubme.hu The competition between esterification and etherification is influenced by the reaction conditions and the type of catalyst used. Basic catalysts tend to favor polyesterification, while acidic conditions can promote polyetherification. researchgate.net The formation of these crosslinks is essential for developing the high glass transition temperature (Tg), chemical resistance, and mechanical strength characteristic of anhydride-cured epoxy systems. tri-iso.compolymerinnovationblog.com

Besides the primary esterification and etherification reactions, side reactions can occur, with epoxy homopolymerization being a notable one. tri-iso.com This reaction involves the direct polymerization of epoxy groups with each other, often initiated by catalysts or impurities. tri-iso.compaint.orgresearchgate.net Epoxy homopolymerization consumes epoxy groups that would otherwise be available for crosslinking with the anhydride, potentially affecting the final properties of the cured resin. tri-iso.com The extent of this side reaction is influenced by the catalyst system; for instance, it can be a significant side reaction in systems that are either under-catalyzed or over-catalyzed with strong base accelerators. tri-iso.com Some research suggests that when the curing of an epoxy/anhydride system is accelerated by a tertiary amine, homopolymerization can be minimized or even stopped entirely. researchgate.net

Catalysis in Methylhexahydrophthalic Anhydride-Epoxy Systems

To achieve practical curing times and optimize the final properties of the thermoset, catalysts, also known as accelerators, are almost always employed in MHHPA-epoxy formulations. tri-iso.compolymerinnovationblog.comyoutube.com These catalysts play a critical role in influencing the reaction kinetics and the balance between the different curing reactions.

Tertiary amines are widely used as accelerators in anhydride-cured epoxy systems. polymerinnovationblog.comresearchgate.net A prominent example is 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30. researchgate.netiaea.orgcolab.ws DMP-30 is particularly effective due to its molecular structure, which includes both tertiary amine groups and a phenolic hydroxyl group. researchgate.netresearchgate.netmdpi.com

| Accelerator | Concentration (phr) | Activation Energy (kJ/mol) |

|---|---|---|

| DMP-30 | 0.2 | ~115 |

| 0.5 | ~85 |

In addition to tertiary amines, other classes of compounds are effective catalysts for MHHPA-epoxy systems.

Metal carboxylates , such as zinc carboxylates, have been identified as effective catalysts for the epoxy-carboxyl reaction. paint.org They are believed to function through an anionic mechanism, where the metal salt facilitates the ring-opening of the epoxy group. researchgate.net However, the use of some metal salts can lead to issues like reduced chemical resistance or paint instability. paint.orgresearchgate.net Certain metal chelates have been developed to overcome these drawbacks, offering stable formulations with good cure response and resistance properties. paint.orgresearchgate.net

Heterogeneous Catalytic Systems (e.g., Alpha-Zirconium Phosphate (B84403) Intercalates) in Curing

To control the curing reaction and enhance the properties of the final product, various catalytic systems are employed. Among these, heterogeneous catalytic systems have garnered attention for their potential to act as latent thermal catalysts. One such example is the use of alpha-zirconium phosphate (α-ZrP) intercalated with various organic compounds. researchgate.netmdpi.com

For instance, imidazoles, such as imidazole (B134444) (Im), 2-methylimidazole (B133640) (2MIm), and 2-ethyl-4-methylimidazole (B144543) (2E4MIm), have been intercalated into α-ZrP. mdpi.com These intercalation compounds have demonstrated the ability to act as latent thermal initiators in the reaction of glycidyl (B131873) phenyl ether (GPE) with MHHPA. mdpi.com The reaction does not proceed at lower temperatures (e.g., 100°C for α-ZrP·Im), but upon heating to 140°C, high conversions (over 94%) are achieved. mdpi.com This latency is a desirable characteristic, providing a longer pot life at room temperature while enabling rapid curing at elevated temperatures.

Similarly, 1,8-diazabicyclo researchgate.netcityu.edu.hkundec-7-ene (DBU) intercalated with α-ZrP (α-ZrP·DBU) has been shown to be a stable and highly reactive latent thermal catalyst for the GPE and MHHPA system at 120°C. mdpi.com Fatty amines intercalated into α-ZrP have also been investigated as latent thermal curing agents. researchgate.net For example, with glycidyl phenyl ether, α-ZrP intercalated with 1,4-butanediamine (α-ZrP·BuDA) and diethylenetriamine (B155796) (α-ZrP·DETA) showed high conversions (94% and 89%, respectively) after 24 hours at 140°C, while remaining stable at 40°C for 15 days. researchgate.net

The mechanism of these heterogeneous catalysts involves the deintercalation of the active species (e.g., imidazole or DBU) from the α-ZrP layers upon heating. researchgate.net This released catalyst then initiates the polymerization reaction between the epoxy and anhydride groups. The layered structure of α-ZrP provides a means to sequester the catalyst at lower temperatures, thereby imparting latency to the system.

Impact of Catalytic Systems on Curing Profile and Reaction Rate

The choice of catalyst has a profound impact on the curing profile and reaction rate of MHHPA-epoxy systems. Catalysts not only accelerate the reaction but also influence the competition between the primary curing reactions: esterification and etherification. hycat.com

Esterification: This reaction involves the opening of the anhydride ring by a hydroxyl group to form a monoester, which then reacts with an epoxy group. hycat.comtri-iso.com

Etherification: This is a side reaction involving the homopolymerization of epoxy groups, often initiated by hydroxyl groups. hycat.comyoutube.com

The relative rates of these two reactions are temperature-dependent, with higher temperatures generally favoring esterification. hycat.com The type of catalyst can shift this balance. For example, certain catalysts are designed to promote more etherification at lower gel temperatures, which can lead to enhanced thermal stability in the final cured polymer. hycat.com

The addition of an accelerator, such as Tris-(dimethylaminomethyl) phenol (B47542) (DMP-30), significantly reduces the curing reaction temperature of the diglycidyl ether of bisphenol A (DGEBA)/MHHPA system. consensus.app However, the concentration of the accelerator is critical. An optimal level of accelerator can lead to a more rational crosslinking network, resulting in improved dielectric properties. Excessive amounts can negatively impact these properties. consensus.app

The presence of even trace amounts of impurities like water can act as a catalyst, altering reaction pathways and reducing activation energies, which in turn affects the final network structure and material properties. youtube.comelsevierpure.com

Different catalytic systems exhibit distinct exothermic profiles during curing. Some catalysts produce a broad exothermic distribution, allowing for smoother curing at lower temperatures and better heat dissipation. hycat.com This controlled reaction profile is crucial for producing high-quality, stress-free cured parts. hycat.comtri-iso.com

Curing Kinetics and Modeling of this compound Systems

Understanding the curing kinetics of MHHPA-epoxy systems is essential for process optimization and predicting the final properties of the material. researchgate.net Differential scanning calorimetry (DSC) is a primary technique used to study the cure kinetics under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. researchgate.netzenodo.org

Development and Application of Phenomenological and Mechanistic Curing Models

To describe the curing process mathematically, various kinetic models are employed. These can be broadly categorized as phenomenological (or empirical) and mechanistic.

Mechanistic Models: These models attempt to describe the complex reaction mechanism, including the simultaneous esterification and etherification reactions. researchgate.net Developing accurate mechanistic models for epoxy-anhydride systems is challenging due to the multiplicity of competing reactions. researchgate.netresearchgate.net However, they offer a more fundamental understanding of the network build-up. For epoxy-anhydride formulations using tertiary amines as initiators, a mechanism-based kinetic and structural model has been developed that shows better predictive capabilities than simpler models. researchgate.net

The Sestak–Berggren (SB(m,n)) kinetic model has also been found to be suitable for describing the curing behavior of DGEBA/MHHPA systems with an accelerator. consensus.app

Analysis of Isothermal and Non-Isothermal Curing Behavior

DSC analysis under different heating conditions provides valuable data for kinetic modeling.

Non-Isothermal Analysis: In this method, the sample is heated at a constant rate. The exothermic heat flow is measured as a function of temperature. By performing experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be determined using methods like the Kissinger and Ozawa-Flynn-Wall (OFW) approaches. cityu.edu.hkresearchgate.net For a DGEBA-MHHPA system, the Kissinger and Ozawa methods yielded activation energy values of 71.6 and 74.7 kJ/mol, respectively. cityu.edu.hkresearchgate.net For a hydantoin (B18101) epoxy resin/MHHPA system, the average activation energy calculated by the OFW method was 95.38 kJ/mol. zenodo.org Non-isothermal DSC curves for MHHPA systems often exhibit an "S" shape, indicating an autocatalytic reaction mechanism. zenodo.org

Isothermal Analysis: Here, the sample is quickly brought to a specific temperature, and the heat flow is monitored over time. This data can also be used to determine kinetic parameters and validate the models developed from non-isothermal data.

The heating rate has a significant influence on the curing process, with higher heating rates shifting the conversion curves to higher temperatures. researchgate.netzenodo.org

Curing Regime and Post-Curing Effects on Network Structure and Performance

The curing regime, which includes the temperature and duration of the initial cure and any subsequent post-curing steps, plays a critical role in determining the final three-dimensional network structure of the MHHPA-cured epoxy. mdpi.comtri-iso.com This network structure, in turn, dictates the macroscopic performance of the material, including its thermal, mechanical, and electrical properties. mdpi.com

A slow initial cure followed by a post-cure at a higher temperature is often the preferred method. tri-iso.com This approach allows the reaction to proceed more slowly, which helps to control the exotherm and reduce internal stresses in the cured product. tri-iso.com The post-curing stage is crucial for driving the reaction to completion, increasing the crosslink density, and ensuring the development of optimal properties. tri-iso.com Longer cure times and higher cure temperatures generally lead to increased crosslinking, which enhances mechanical strength and chemical resistance. tri-iso.com

For example, post-curing has been shown to improve the glass transition temperature (Tg) and mechanical properties of epoxy systems by promoting the etherification of unreacted epoxy groups, leading to a more uniform cross-linked structure. mdpi.com The degree of cure directly impacts the dielectric properties of the material. As the curing degree increases, the mobility of free ions decreases, and the arrangement of polar groups changes, which can lead to improved insulation performance. mdpi.comresearchgate.net

The table below illustrates the effect of different epoxy resin types on the properties of MHHPA-cured systems, highlighting the importance of formulation in achieving desired performance characteristics.

| Epoxy Type | MHHPA-KB (phr) | Viscosity (cP at 25°C) | Gel Time (minutes) at 150°C | Cured Tg (°C) |

| Standard BPA Liquid Epoxy | 89 | 1210 | 19 | 141 |

| Low Viscosity BPA Liquid | 92 | 845 | 17 | 142 |

| Cycloaliphatic Epoxy | 122 | 139 | 24 | 206 |

| Epoxy Phenol Novolac | 96 | 968 | 17 | 134 |

| Epoxy BPA Novolac | 87 | 3630 | 17 | 150 |

| BPF Liquid Epoxy | 96 | 488 | 15 | 138 |

| Data sourced from a technical bulletin for a pre-catalyzed MHHPA product (MHHPA-KB). The cure cycle was 1 hour at 120°C followed by a post-cure of 1 hour at 220°C. tri-iso.com |

This table demonstrates that by varying the epoxy resin, a wide range of viscosities and final glass transition temperatures can be achieved with an MHHPA-based curing agent. tri-iso.com

Material Science and Engineering Applications Research

Design and Development of Advanced Epoxy Composites

The unique properties of MHHPA make it a critical component in the formulation of advanced epoxy composites for a range of high-performance applications.

MHHPA is a preferred curing agent for hot-cured epoxy resins, valued for its ability to form stable, low-viscosity mixtures with long pot lives. impag.atarpadis.combroadview-tech.com This characteristic is particularly advantageous in processes like casting, potting, impregnation, and lamination. impag.atbroadview-tech.com The curing reaction of MHHPA with epoxy resins is a complex process that can be influenced by accelerators, such as tertiary amines, to achieve desired properties in the final cured product. cnrs.fr The resulting crosslinked network structure provides the epoxy composite with its robust thermal and mechanical properties. tri-iso.com Formulations can be tailored by adjusting the ratio of MHHPA to epoxy resin and by incorporating other anhydrides to optimize performance characteristics like glass transition temperature (Tg) and handling viscosity. dianhydrides.com

Due to its excellent electrical insulation properties, MHHPA is widely used in the electrical and electronics industry. mdpi.comarpadis.combroadview-tech.com It is a key ingredient in the manufacturing of components such as transformers, capacitors, resistors, ignition coils, and for the encapsulation of electronic circuits. broadview-tech.compolynt.com The low dielectric constant and loss factor of MHHPA-cured epoxy resins make them ideal for high-voltage applications, providing reliable insulation and preventing electrical breakdown. mdpi.comresearchgate.net These materials are also used for the impregnation of electrical equipment coils and the sealing of semiconductors. mdpi.com The cycloaliphatic nature of MHHPA contributes to the long-term stability and performance of these insulating materials, even under challenging environmental conditions. penpet.com

Structure-Property Relationships in Cured Epoxy Systems

The performance of an epoxy system cured with MHHPA is intrinsically linked to its molecular structure and the resulting physical and chemical properties.

The glass transition temperature (Tg) is a critical parameter for epoxy composites, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of MHHPA-cured epoxy systems is influenced by factors such as the cure cycle and the specific formulation. researchgate.netresearchgate.net Higher curing temperatures generally lead to a higher Tg. researchgate.net The addition of other components, like epoxidized soybean oil, can affect the Tg, often leading to a decrease. researchgate.net The thermal decomposition of MHHPA-cured epoxy resins typically occurs in multiple stages. The initial stage, between 300 and 450°C, involves the breakdown of ester, hydroxyl, and other functional groups. researchgate.net The second stage, at higher temperatures above 450°C, is characterized by the carbonization and oxidation of the aromatic rings in the polymer backbone. researchgate.net

Table 1: Influence of Curing Agent on the Glass Transition Temperature (Tg) of Epoxy Resins

| Curing Agent Type | Curing Agent | Stoichiometry (Curing Agent/Resin) | Maximum Tg (°C) |

| Amine | Polyoxypropylene diamine D-400 | 1 | 56 |

| Amine | Polyoxypropylene diamine D-230 | 1 | 90 |

| Amine | IPDA (isophorone diamine) | 1 | 149 |

| Catalytic | Dicyandiamide | 8 phr | 120 |

| Catalytic | 2-Methyl imidazole (B134444) | 4 phr | 148 |

| Monoanhydride | MTHPA (methyl tetrahydrophthalic anhydride) | 0.90-0.95 | 125 |

| Monoanhydride | NMA (norbornene methyl anhydride) | 0.90-0.95 | 165 |

| Dianhydride | BTDA (benzophenonetetracarboxylic dianhydride) | 0.45-0.55 | 238 |

Data sourced from a study comparing various curing agents with a standard liquid epoxy resin (DGEBA, EEW 182 g/eq). Appropriate post-cures were utilized to ensure the full development of Tg. dianhydrides.com

The dielectric properties of MHHPA-cured epoxy resins are crucial for their application in electrical insulation. researchgate.net The dielectric constant and dielectric loss are key parameters that determine the material's ability to store electrical energy and dissipate it as heat. ntnu.no The curing process significantly impacts these properties; as the curing degree increases, the mobility of the polymer chains decreases, leading to improved dielectric performance. researchgate.net The presence of polar groups, such as epoxy and ester groups, influences the dielectric behavior. researchgate.net Studies have shown that the dielectric constant and loss factor of DGEBA/mPDA epoxy resins decrease as the extent of cure increases. ntnu.no The selection of the accelerator and its concentration can also affect the final dielectric properties of the cured epoxy system. consensus.app

Table 2: Dielectric Properties of DGEBA/mPDA Epoxy Resins at Different Extents of Cure (at 2.45 GHz)

| Extent of Cure (%) | Temperature (°C) | Dielectric Constant (ε′) | Dielectric Loss Factor (ε″) |

| 0 | 25 | ~3.4 | ~0.10 |

| 0 | 80 | ~3.8 | ~0.25 |

| 50 | 25 | ~3.2 | ~0.08 |

| 50 | 80 | ~3.5 | ~0.18 |

| 90 | 25 | ~3.0 | ~0.06 |

| 90 | 80 | ~3.2 | ~0.12 |

Data is estimated from graphical representations in a study on DGEBA/mPDA epoxy resins. ntnu.no

Mechanical Properties (e.g., Toughness, Impact Resistance, Adhesion Strength)

The incorporation of Methylhexahydrophthalic anhydride (B1165640) (MHHPA) as a curing agent significantly influences the mechanical properties of epoxy resins, including toughness, impact resistance, and adhesion strength.

Research has demonstrated that MHHPA-cured epoxy systems can exhibit enhanced toughness. For instance, the addition of a bio-based tri-functional epoxy resin (TEIA) to a standard epoxy resin (DGEBA) and cured with MHHPA led to an increase in the critical stress intensity factor (KIC), a measure of fracture toughness. tandfonline.comtandfonline.com The KIC value reached a maximum of 4.27 MPa·m1/2 with the addition of 30 wt% of TEIA. tandfonline.com This improvement is attributed to the increased flexibility and molecular motion within the polymer network. tandfonline.com Similarly, blending epoxidized soybean oil (ESO) with a petroleum-based epoxy and curing with MHHPA has been shown to enhance fracture toughness. acs.org One study reported a 143% increase in fracture toughness in blends containing 75 wt% of biopolymers. researchgate.net The use of fatty alkyl-anhydride-grafted epoxidized soybean oil as a toughener in MHHPA-cured epoxy resins also resulted in significant improvements. When 20 wt% of this bio-rubber toughener was used, the critical stress intensity factor and critical strain energy release rate were enhanced by over 200% and 500%, respectively. nih.gov

The impact strength of epoxy resins can also be improved with the use of MHHPA in combination with bio-based modifiers. The addition of 40 wt% of epoxidized soybean oil (ESO) to a DGEBA resin cured with an anhydride hardener resulted in a 38% increase in impact strength. researchgate.netconicet.gov.ar

Adhesion strength is another critical mechanical property affected by the curing system. Studies on underfill materials for electronic packaging have shown that for epoxy cured with MHHPA, moisture absorption before curing can dramatically decrease adhesion strength. gatech.edu However, in other applications, MHHPA contributes to the excellent performance of adhesives. ontosight.ai Preliminary tests on fully bio-based epoxy resins from epoxidized soybean oil and tannic acid, which can be cured with agents like MHHPA, have shown high lap-shear strength of about 19 MPa. nih.gov

Water Absorption Characteristics of Cured Resins

The water absorption characteristics of epoxy resins are a critical factor in their durability and performance, and the use of Methylhexahydrophthalic anhydride (MHHPA) as a curing agent plays a significant role in this property. rsc.org

Epoxy resins cured with acid anhydrides like MHHPA can be sensitive to moisture. nih.gov One study found that for epoxy underfill materials cured with MHHPA, moisture absorption before curing can exceed 2.0%, which can significantly affect the properties of the cured material. gatech.edu This absorbed moisture can catalyze the curing reaction between the acid anhydride and the epoxy. gatech.edu It is crucial to protect anhydride curing agents from moisture as they can revert to their diacid form, which can alter the reactivity and properties of the cured epoxy. appliedpoleramic.com

However, the incorporation of certain functionalities into the epoxy system can reduce water absorption. For example, fluorinated epoxy resins cured with MHHPA exhibit lower water absorption compared to their non-fluorinated counterparts. researchgate.net One study demonstrated that a cured fluorinated epoxy resin (DGEBHF/MHHPA) had lower water absorption than a standard DGEBA/MHHPA resin. researchgate.net The addition of trifluoromethyl pendant groups to epoxy resins is a valid strategy to improve hydrophobic performance. researchgate.net

The structure of the polymer network also influences water absorption. Generally, a higher crosslink density can lead to lower water absorption. google.com However, the relationship is complex and also depends on the polarity of the network and the presence of free volume. rsc.orgnih.gov

Functionalization and Modification of Epoxy Systems with this compound

This compound (MHHPA) is a versatile curing agent used in the functionalization and modification of various epoxy systems to achieve specific properties.

Bio-based Epoxy Resins and Fatty Alkyl-Anhydride-Grafted Epoxidized Soybean Oil Systems

There is a growing interest in developing bio-based epoxy resins to replace petroleum-based ones. nih.gov Epoxidized soybean oil (ESO) is a prominent bio-based alternative that can be cured with anhydride hardeners like MHHPA. acs.orgresearchgate.net

Blending ESO with petroleum-based epoxy resins such as diglycidyl ether of bisphenol A (DGEBA) and curing with MHHPA can lead to materials with improved properties. The addition of 20% ESO to a DGEBA resin increased the tensile strength from 42.94 MPa to 48.62 MPa. acs.org These bio-based blends also show enhanced fracture toughness. acs.org

To further improve the properties of ESO-based epoxy systems, fatty alkyl-anhydride-grafted epoxidized soybean oil has been developed as a bio-rubber (BR) toughener. acs.org These tougheners are created by grafting different molar ratios of fatty alkyl anhydrides onto ESO. acs.org When 20 wt% of a BR toughener prepared with bio-based hexanoic anhydride was blended with a DGEBA epoxy and cured with an anhydride hardener, the critical stress intensity factor and critical strain energy release rate were enhanced by over 200% and over 500%, respectively, with only a minimal reduction in the glass transition temperature. nih.gov

Another approach involves using novel renewable resource-based tri-functional epoxy resins, such as those derived from itaconic acid (TEIA), in blends with DGEBA and cured with MHHPA. tandfonline.comtandfonline.com The addition of 30% TEIA increased the tensile strength of the virgin epoxy resin from 41.97 MPa to 47.59 MPa and the modulus from 2222 MPa to 2515 MPa. tandfonline.comtandfonline.com These systems also demonstrated enhanced fracture toughness. tandfonline.comtandfonline.com

Table 1: Mechanical Properties of MHHPA-Cured Bio-Based Epoxy Blends

| Epoxy System | Tensile Strength (MPa) | Modulus (MPa) | Fracture Toughness (KIC) (MPa·m1/2) |

| Virgin Epoxy (DGEBA) | 42.94 acs.org | 2222 tandfonline.com | - |

| DGEBA + 20% ESO | 48.62 acs.org | - | - |

| Virgin Epoxy (DGEBA) | 41.97 tandfonline.com | 2222 tandfonline.com | - |

| DGEBA + 30% TEIA | 47.59 tandfonline.comtandfonline.com | 2515 tandfonline.comtandfonline.com | 4.27 tandfonline.com |

This table presents a summary of mechanical properties for different MHHPA-cured bio-based epoxy systems based on available research data.

Fluorinated Epoxy Resins Cured with this compound

Fluorinated epoxy resins are a class of specialty polymers known for their enhanced thermal stability, chemical resistance, and dielectric properties. When cured with this compound (MHHPA), these resins exhibit superior performance compared to their non-fluorinated counterparts.

A study on a fluorinated epoxy resin, 2,2-bisphenol hexafluoropropane diglycidyl ether (DGEBHF), cured with MHHPA, demonstrated significant improvements in key properties. The resulting cured material (DGEBHF/MHHPA) showed a higher glass transition temperature (Tg) of 147°C compared to the 131.2°C of a standard diglycidyl ether of bisphenol A (DGEBA) based system cured with MHHPA. researchgate.net

Furthermore, the incorporation of bis-trifluoromethyl groups led to enhanced dielectric properties. The DGEBHF/MHHPA system exhibited a lower dielectric constant (Dk) of 2.93, which is a desirable characteristic for applications in electronics. In comparison, the cured DGEBA resin had a dielectric constant of 3.25. researchgate.net

The fluorinated epoxy resin also demonstrated lower water absorption, a critical property for ensuring the long-term reliability of electronic components. researchgate.net These findings indicate that the combination of fluorinated epoxy resins with MHHPA as a curing agent is a promising approach for developing high-performance materials for advanced applications. researchgate.net

This compound in Other Polymer Systems

While extensively used in epoxy systems, this compound (MHHPA) also finds applications in other polymer systems, notably in the modification of asphalt (B605645) for pavement applications.

Asphalt Modification and Pavement Characteristics

The modification of asphalt binders is a common practice to enhance the performance and durability of pavements. pavementinteractive.org Modifiers are used to improve properties such as rut resistance, resistance to thermal cracking, and adhesion between the binder and aggregates. pavementinteractive.org

Anhydride compounds, including maleic anhydride (MAH), which shares chemical functionalities with MHHPA, are used to modify polymers that are then incorporated into asphalt. qiboch.comresearchgate.net This grafting process alters the molecular structure of the polymer, leading to a modified asphalt with improved characteristics. qiboch.com

The use of such modified binders can lead to several benefits for pavement characteristics:

Improved Thermal Stability: Modification can increase the asphalt's resistance to temperature-induced deformations, which is crucial in regions with extreme weather conditions. qiboch.com

Enhanced Adhesion: The modified asphalt can exhibit superior adhesion to aggregates, reducing the likelihood of pavement failures like stripping. qiboch.com

Increased Rut Resistance: By improving the stiffness of the binder at high service temperatures, modification helps to reduce rutting and shoving. pavementinteractive.org

Better Low-Temperature Performance: Modification can decrease the stiffness of the binder at low temperatures, improving its resistance to thermal cracking. pavementinteractive.org

While direct studies on MHHPA for asphalt modification are not as prevalent as those on maleic anhydride, the principles of using anhydrides to enhance polymer properties for asphalt applications are well-established. The use of highly modified asphalts (HiMA) in paving applications has been shown to provide protection against major pavement distresses and can extend the pavement life cycle. youtube.com

Synthesis and Performance of Monoester Anti-Wear Agents

Research into the development of effective anti-wear agents has led to the exploration of various cyclic dicarboxylic acid monoesters. Due to the ring tension inherent in their cyclic structure, these compounds exhibit advantageous low-temperature properties when compared to long-chain alkanes. A series of monoester products have been synthesized through the esterification of several cyclic anhydrides and alcohols (or alcohol ethers), with subsequent analysis of their anti-wear efficacy and low-temperature performance. sylzyhg.com

One notable study focused on the synthesis of a monoester from this compound (MHHPA). sylzyhg.com This research demonstrated that the reaction of MHHPA with 2-Butoxyethanol yields a product identified as methyl hexahydrophthalic ethylene (B1197577) glycol butyl ether monoester (2-BM). sylzyhg.com This particular monoester was found to possess a favorable combination of both strong anti-wear capabilities and good low-temperature characteristics. sylzyhg.com

The performance of the synthesized 2-BM was evaluated as an anti-wear additive in ultra-low sulfur diesel. The addition of a mere 200 µg/g of 2-BM to the diesel resulted in a significant enhancement of its lubrication properties. sylzyhg.com The research findings indicated a substantial reduction in the average wear scar diameter (WSD), a decrease in the average friction coefficient, and an increase in the average oil film coverage. sylzyhg.com

Research Findings on 2-BM Anti-Wear Performance

The following table summarizes the key performance improvements observed when 2-BM was added to ultra-low sulfur diesel at a concentration of 200 µg/g.

| Performance Metric | Improvement |

| Average Wear Scar Diameter (WSD) Reduction | 242 µm |

| Average Friction Coefficient Reduction | 51% |

| Average Oil Film Coverage Increase | 10% |

Advanced Analytical Methodologies for Methylhexahydrophthalic Anhydride Research

Air Monitoring and Environmental Sampling Techniques

Effective air monitoring is the first step in assessing workplace exposure to MHHPA. Methodologies have been established to reliably capture airborne vapors of MHHPA for subsequent analysis.

Solid Sorbent Adsorption Methods (e.g., Amberlite XAD-2, Tenax-GC) for Airborne Vapors

Solid sorbent tubes are widely used for sampling airborne MHHPA. These tubes contain porous polymer resins that trap chemical vapors as air is drawn through them. Amberlite XAD-2, a styrene-divinylbenzene copolymer resin, has been successfully used to sample MHHPA from the air. nih.govnih.gov This hydrophobic resin effectively adsorbs organic compounds through physical interactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Similarly, Tenax (often Tenax-TA or Tenax-GC), a porous polymer based on 2,6-diphenylene oxide, is another common sorbent for trapping medium to high boiling point compounds like MHHPA. rsc.orgrsc.orgepa.govskcltd.com

Studies have validated the use of both Amberlite XAD-2 and Tenax for sampling MHHPA, which is then eluted from the sorbent using a suitable solvent before analysis. rsc.orgrsc.org Research has shown that MHHPA can be effectively collected from workplace air using Amberlite XAD-2 tubes, providing a reliable method for determining time-weighted average (TWA) air concentrations. nih.gov In some setups, a combination of collection devices, including Tenax tubes, has been employed to capture MHHPA vapor in industrial settings. rsc.org

Interactive Table: Comparison of Solid Sorbents for MHHPA Air Sampling

| Sorbent | Type | Key Features | Application for MHHPA |

|---|---|---|---|

| Amberlite XAD-2 | Styrene-divinylbenzene copolymer | Hydrophobic; adsorbs organics via physical interactions. sigmaaldrich.comsigmaaldrich.com | Validated for sampling airborne MHHPA for exposure monitoring. nih.govnih.govrsc.orgrsc.org |

| Tenax-GC/TA | Porous polymer (2,6-diphenylene oxide) | Low background; traps medium to high boiling point compounds. skcltd.com | Used for sampling MHHPA and other cyclic anhydrides from the air. rsc.orgrsc.orgrsc.org |

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD) for Air Analysis

Following desorption from the sorbent material, Gas Chromatography (GC) is employed for analysis. The choice of detector is crucial for sensitivity and selectivity.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining MHHPA concentrations. rsc.orgrsc.org In this technique, the sample is introduced into a hydrogen-air flame, where organic molecules are ionized, producing an electrical current proportional to the amount of the substance. chromatographyonline.com Methods have been developed where MHHPA is collected on Amberlite XAD-2, eluted, and then quantified using GC-FID. nih.govnih.gov This approach has been validated for determining MHHPA in both standard atmospheres and workplace environments. rsc.org

Gas Chromatography with Electron Capture Detection (GC-ECD) offers superior sensitivity for electrophilic compounds like anhydrides. The ECD is highly sensitive to compounds that can "capture" electrons, making it particularly suitable for detecting trace amounts of MHHPA. nih.govrsc.org A GC-ECD method has been outlined for measuring MHHPA, with the capability to quantify concentrations greater than 1.0 µg/m³ from a 20-minute air sample. nih.gov This high sensitivity is valuable for assessing exposure to very low levels of the anhydride (B1165640). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Air Pollutant Quantification

For definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. google.comjmchemsci.complantsjournal.com This technique combines the separation power of GC with the highly specific detection capabilities of MS. After chromatographic separation, the MHHPA molecules are fragmented into ions, creating a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification and precise quantification. google.com GC-MS methods have been established for the determination of MHHPA, sometimes involving derivatization to improve chromatographic properties. rsc.orgrsc.organalytice.com The use of an external standard method with GC-MS provides an accurate and specific means of quantifying MHHPA content in various samples. google.com

Biological Monitoring and Biomarker Quantification

Biological monitoring provides a measure of the absorbed dose of a chemical by analyzing its concentration, or that of its metabolites, in biological fluids. This approach complements air monitoring by reflecting an individual's total exposure from all routes.

Determination of Methylhexahydrophthalic Acid (MHHP Acid) in Biological Fluids (Urine, Plasma) as a Metabolite Biomarker

When MHHPA enters the body, it is hydrolyzed to its corresponding dicarboxylic acid, Methylhexahydrophthalic acid (MHHP acid). nih.gov This metabolite is then excreted, primarily in the urine. nih.gov MHHP acid has been established as a reliable biomarker for assessing exposure to MHHPA. nih.gov

Studies have demonstrated a clear correlation between the concentration of MHHPA in the air and the levels of MHHP acid found in both the plasma and urine of exposed workers. nih.gov Research involving occupationally exposed workers found that urinary levels of MHHP acid increased during the work shift and decreased after exposure ended, with an estimated half-life of approximately 6 hours. nih.gov A significant correlation was observed between the 8-hour time-weighted average (TWA) air levels of MHHPA and the concentration of MHHP acid in urine collected in the final hours of exposure, as well as in plasma. nih.gov For instance, an air exposure of 20 µg/m³ of MHHPA corresponded to approximately 140 nmol of MHHP acid per mmol of creatinine (B1669602) in urine and 40 nmol of MHHP acid per liter of plasma. nih.gov These findings confirm that analyzing MHHP acid in urine or plasma is a viable method for the biological monitoring of MHHPA exposure. nih.govepa.gov

Interactive Table: Correlation of MHHPA Exposure and Biomarker Levels

| Exposure Metric | Biomarker | Biological Fluid | Finding |

|---|---|---|---|

| 8-hour TWA Air Level (5-60 µg/m³) | Methylhexahydrophthalic acid (MHHP acid) | Urine | Strong correlation with MHHP acid levels in post-shift samples. nih.gov |

Derivatization Techniques (e.g., Pentafluorobenzyl Bromide) and GC-MS Analysis

To achieve the high sensitivity required for detecting low levels of MHHP acid in biological samples, a derivatization step is often necessary prior to GC-MS analysis. Derivatization converts the analyte into a form that is more volatile and more easily detected.

Pentafluorobenzyl bromide (PFB-Br) is a highly effective derivatizing agent for this purpose. nih.govnih.gov It reacts with the carboxylic acid groups of MHHP acid to form pentafluorobenzyl esters. nih.gov These derivatives are thermally stable and strongly electron-capturing, making them ideal for highly sensitive analysis by GC-MS, particularly using negative ion chemical ionization. nih.govnih.gov

A rapid, single-step method has been developed for the simultaneous determination of MHHP acid and the related hexahydrophthalic acid in human plasma. nih.gov The method involves an extractive derivatization with PFB-Br, followed by GC-MS analysis. nih.gov Using deuterium-labeled internal standards, this technique achieves a very low detection limit of 0.3 ng/ml for MHHP acid in plasma. nih.gov The method has demonstrated good precision and recovery, proving applicable for analyzing samples from occupationally exposed workers. nih.govsigmaaldrich.com

Table: Performance of PFB-Br Derivatization GC-MS Method for MHHP Acid in Plasma

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Methylhexahydrophthalic acid (MHHP acid) | nih.gov |

| Derivatizing Agent | Pentafluorobenzyl Bromide (PFB-Br) | nih.gov |

| Detection Limit | 0.3 ng/ml | nih.gov |

| Within-Day Precision | 2-3% | nih.gov |

| Between-Day Precision | 3-12% | nih.gov |

Quantification of Protein Adducts (e.g., Serum Albumin, Hemoglobin, Total Plasma Protein) as Exposure Biomarkers

The quantification of protein adducts, which are formed when Methylhexahydrophthalic anhydride (MHHPA) covalently binds to proteins, serves as a critical tool for biomonitoring occupational exposure. These adducts, particularly with abundant proteins like serum albumin and hemoglobin, provide a time-integrated measure of the biologically effective dose. mdpi.comwur.nl Human serum albumin (HSA) has a half-life of about 20 days, while hemoglobin (Hb), contained within erythrocytes, has a lifespan of approximately 120 days. mdpi.com This makes their respective adducts suitable biomarkers for assessing recent and long-term exposure to MHHPA. mdpi.comnih.gov

Studies have demonstrated the utility of total plasma protein adducts (TPPA) of MHHPA as excellent biomarkers for long-term exposure. nih.govnih.gov Research involving workers exposed to MHHPA revealed a strong correlation between TPPA levels and the urinary levels of the MHHPA metabolite, methylhexahydrophthalic acid (MHHP acid). nih.gov Furthermore, a high correlation has been established between MHHPA adducts to total plasma proteins and those to serum albumin specifically, suggesting that analyzing total plasma proteins can be a simplified yet reliable approach for exposure assessment. psu.edunih.gov The detection of these adducts allows for the establishment of exposure-response relationships, linking the internal dose to potential health risks. nih.gov

Table 1: Research Findings on MHHPA Protein Adducts as Biomarkers

| Biomarker | Key Finding | Correlation | Reference |

|---|---|---|---|

| Total Plasma Protein Adducts (TPPA) | Excellent biomarker for long-term MHHPA exposure. | High correlation (r=0.92) with urinary metabolite levels. | nih.gov |

| Serum Albumin Adducts | Strong correlation with total plasma protein adducts. | r=0.99 | psu.edunih.gov |

| Hemoglobin Adducts | Correlates well with TPPA of related compounds (HHPA). | r=0.86 | nih.govsjweh.fi |

Methodologies for Hydrolysis and Purification of Adducts

The analysis of protein-bound MHHPA first requires the cleavage of the anhydride from the protein. A common method involves hydrolysis under mild acidic or alkaline conditions to break the ester linkage and release the corresponding methylhexahydrophthalic acid (MHHP acid). psu.edunih.gov One established protocol involves dialyzing the plasma to remove unbound contaminants, followed by hydrolysis. psu.edunih.gov

After hydrolysis, purification of the released MHHP acid from the complex biological matrix is essential. A widely used technique is reversed-phase solid-phase extraction (SPE). nih.govpsu.edunih.govsjweh.fi This step isolates the MHHP acid from the protein hydrolysate. The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the purified MHHP acid is then eluted. For analysis by gas chromatography, a derivatization step, for example with pentafluorobenzyl bromide, is performed to make the analyte volatile and improve its detection. nih.govpsu.edunih.govsjweh.fi

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Adducted Peptides

Liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for quantifying protein adducts. nih.gov Instead of hydrolyzing the entire protein, an alternative approach involves enzymatic digestion of the adducted protein (e.g., albumin) with an enzyme like trypsin. nih.govnih.gov This process cleaves the protein into smaller, more manageable peptide fragments, some of which will contain the MHHPA modification. nih.gov